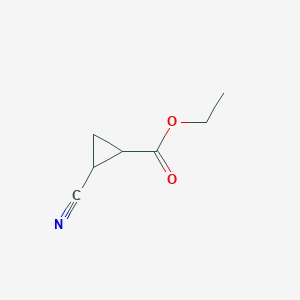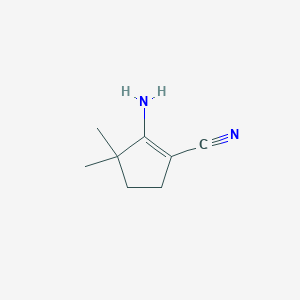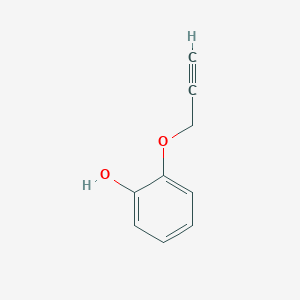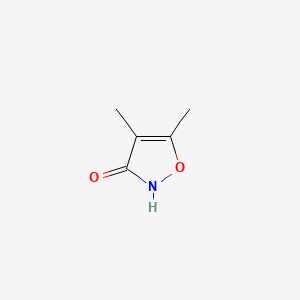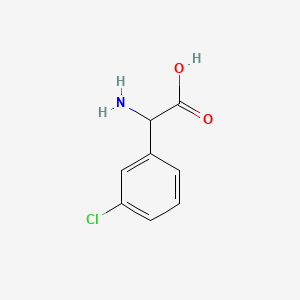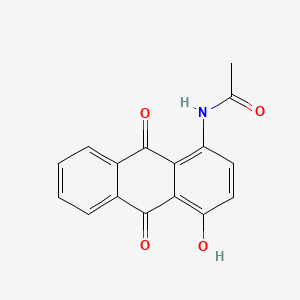
1-Acétamido-4-hydroxyanthraquinone
Vue d'ensemble
Description
1-Acetamido-4-hydroxyanthraquinone (AHQ) is a type of hydroxyanthraquinone that has found applications in a variety of scientific research fields. AHQ is a compound that is used as a reagent in organic synthesis and has been used as a potential drug for treating certain diseases. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Sondes et matériaux fluorescents
La 1-acétamido-4-hydroxyanthraquinone présente des propriétés de transfert de proton intramoléculaire à l'état excité (ESIPT), ce qui se traduit souvent par des pics de fluorescence doubles . Cette caractéristique en fait un excellent candidat pour le développement de sondes et de matériaux fluorescents dotés d'une sensibilité de détection élevée et de grands déplacements de Stokes. Ces matériaux sont très recherchés dans des domaines tels que la biochimie pour l'étiquetage et la détection, ainsi que dans la création de diodes électroluminescentes organiques (OLED).
Portes logiques moléculaires
La capacité du composé à présenter des réponses de fluorescence différentes dans différentes conditions lui permet de fonctionner comme une porte logique moléculaire . Cela a des implications dans le développement d'ordinateurs moléculaires et de capteurs avancés capables d'effectuer des calculs au niveau moléculaire.
Détection environnementale
La sensibilité de la this compound aux polarités des solvants peut être exploitée pour la détection environnementale . Elle peut être utilisée pour détecter les changements des conditions environnementales, tels que les niveaux de pH ou la présence d'ions ou de molécules spécifiques, ce qui est crucial pour la surveillance environnementale et le contrôle de la pollution.
Chimie analytique
La this compound peut être utilisée en chimie analytique comme étalon ou réactif en raison de ses propriétés définies et de sa pureté. Elle peut aider à la quantification et à l'identification de substances dans divers échantillons, ce qui est essentiel dans les laboratoires de contrôle qualité et de recherche.
Chacune de ces applications met à profit les propriétés chimiques et physiques uniques de la this compound, démontrant sa polyvalence et son importance dans la recherche scientifique dans plusieurs disciplines. La capacité du composé à participer à l'ESIPT et sa sensibilité aux polarités des solvants sont particulièrement remarquables, car elles ouvrent des possibilités d'utilisations innovantes dans les technologies émergentes .
Safety and Hazards
Mécanisme D'action
Mode of Action
AcHAQ undergoes an excited-state intramolecular proton transfer (ESIPT) process . This process is influenced by the polarity of the solvent in which AcHAQ is dissolved . The ESIPT process results in the formation of dual excited-state isomers (enol and keto) . The distribution ratio between these isomers can be regulated by adjusting the solvent polarity .
Biochemical Pathways
The esipt process, which is a key aspect of achaq’s mode of action, involves intramolecular hydrogen bonding (ihb) and intramolecular charge transfer (ict)
Result of Action
The esipt process, which involves ihb strengthening and ict, could potentially have various molecular and cellular effects .
Action Environment
The action of AcHAQ is influenced by environmental factors, particularly the polarity of the solvent in which it is dissolved . The ESIPT process prefers to occur along the O3-H2…O1 IHB, and the energy barriers corresponding to the proton transfer in acetonitrile (ACN) are the lowest among all the studied solvents .
Analyse Biochimique
Biochemical Properties
1-Acetamido-4-hydroxyanthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with key cellular proteins such as kinases, topoisomerases, and telomerases . These interactions are crucial as they can inhibit the progression of cancer by targeting essential cellular proteins . The compound’s ability to form hydrogen bonds and participate in intramolecular charge transfer enhances its binding affinity to these proteins, thereby modulating their activity .
Cellular Effects
1-Acetamido-4-hydroxyanthraquinone exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to the inhibition of cancer cell viability by targeting proteins involved in cell proliferation and survival . Additionally, its ability to undergo excited-state intramolecular proton transfer (ESIPT) can affect cellular fluorescence properties, making it useful in fluorescent imaging applications .
Molecular Mechanism
At the molecular level, 1-Acetamido-4-hydroxyanthraquinone exerts its effects through several mechanisms. It binds to biomolecules such as kinases and topoisomerases, inhibiting their activity and thereby preventing cancer cell proliferation . The compound’s ability to form intramolecular hydrogen bonds and participate in charge transfer reactions enhances its binding affinity and specificity . These interactions can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetamido-4-hydroxyanthraquinone have been observed to change over time. The compound’s stability and degradation are influenced by factors such as solvent polarity and environmental conditions . Studies have shown that the compound’s excited-state intramolecular proton transfer (ESIPT) properties can be modulated by solvent polarity, affecting its fluorescence characteristics and stability . Long-term exposure to the compound can lead to sustained inhibition of cancer cell proliferation and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Acetamido-4-hydroxyanthraquinone vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-Acetamido-4-hydroxyanthraquinone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound’s ability to inhibit key enzymes such as kinases and topoisomerases can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis . These interactions are crucial for its therapeutic effects, particularly in the context of cancer treatment.
Transport and Distribution
Within cells and tissues, 1-Acetamido-4-hydroxyanthraquinone is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form hydrogen bonds and participate in charge transfer reactions can affect its localization and accumulation in specific cellular compartments . These properties are important for its therapeutic efficacy and potential side effects.
Subcellular Localization
1-Acetamido-4-hydroxyanthraquinone is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications can direct it to organelles such as the nucleus and mitochondria, where it interacts with key biomolecules . These interactions are crucial for its ability to modulate cellular function and viability.
Propriétés
IUPAC Name |
N-(4-hydroxy-9,10-dioxoanthracen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-8(18)17-11-6-7-12(19)14-13(11)15(20)9-4-2-3-5-10(9)16(14)21/h2-7,19H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXLTVIBKOBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223467 | |
| Record name | 1-Acetamido-4-hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7323-62-8 | |
| Record name | 1-Acetamido-4-hydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007323628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetamido-4-hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ACETAMIDO-4-HYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NDK8K896 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper explores how solvent polarity influences the photophysical properties of hydroxyanthraquinones. Could you elaborate on the significance of these findings for 1-Acetamido-4-hydroxyanthraquinone and its potential applications?
A1: The study uses Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to investigate the impact of solvent polarity on excited state properties of hydroxyanthraquinones, including 1-Acetamido-4-hydroxyanthraquinone. [] The research reveals that solvent polarity significantly impacts the energy levels involved in excited state proton transfer (ESPT) mechanisms. This, in turn, influences the fluorescence properties of these molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





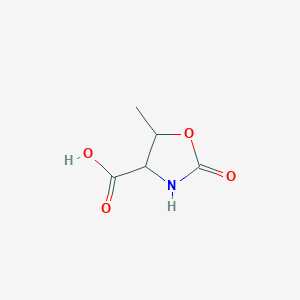
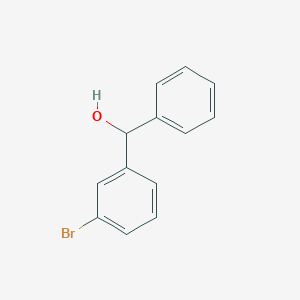


![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
